molecular formula C25H36N2O2S B4626152 1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine

1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine

Cat. No. B4626152
M. Wt: 428.6 g/mol
InChI Key: UCBQYMRLWNINSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine, also known as TASP0433864, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized and extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Scientific Research Applications

Antimalarial Activity

Piperazine derivatives have been evaluated for their potential as antimalarial agents. Studies have focused on the structural characteristics necessary for antimalarial activity, demonstrating the importance of specific substituents for generating activity. These findings provide insight into the development of new antimalarial compounds (Cunico et al., 2009).

Adenosine A2B Receptor Antagonists

Research has led to the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as potent adenosine A2B receptor antagonists. These compounds exhibit high selectivity and subnanomolar affinity, marking them as significant for therapeutic applications in conditions mediated by the A2B receptor (Borrmann et al., 2009).

Antioxidant and Antibacterial Properties

The synthesis and evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed its structural and biological properties. This compound demonstrated moderate anthelmintic activity and provides a foundation for the design of new drugs with improved biological activity (Sanjeevarayappa et al., 2015).

Diesel Fuel Stabilization

Piperazine derivatives, specifically those with sterically hindered phenol groups, have been studied for their effectiveness in stabilizing diesel fuel. These compounds serve as antioxidants, improving the fuel's resistance to degradation over time (Koshelev et al., 1996).

Inhibition of Cancer Cell Proliferation

Novel 1-benzhydryl-sulfonyl-piperazine derivatives have been synthesized and tested for their ability to inhibit the proliferation of MDA-MB-231 human breast cancer cells. This research is significant for the development of new chemotherapeutic agents (Kumar et al., 2007).

properties

IUPAC Name

1-(4-butan-2-ylphenyl)sulfonyl-4-[(4-tert-butylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O2S/c1-6-20(2)22-9-13-24(14-10-22)30(28,29)27-17-15-26(16-18-27)19-21-7-11-23(12-8-21)25(3,4)5/h7-14,20H,6,15-19H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBQYMRLWNINSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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